molecular formula C11H11Cl2NO3 B12770823 methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate CAS No. 202802-46-8

methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate

Cat. No.: B12770823
CAS No.: 202802-46-8
M. Wt: 276.11 g/mol
InChI Key: YTPAAFAUNSLSJY-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate is a chemical compound with a complex structure that includes an amino group, a dichlorophenyl group, and an oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with glycine methyl ester in the presence of a base to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a dichlorophenyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

202802-46-8

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate

InChI

InChI=1S/C11H11Cl2NO3/c1-17-11(16)9(14)5-10(15)6-2-3-7(12)8(13)4-6/h2-4,9H,5,14H2,1H3

InChI Key

YTPAAFAUNSLSJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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